N-Boc-(S)-2-(methylamino)propan-1-ol

Chiral Synthesis Enantiomeric Purity Quality Control

Sourcing chiral intermediates with stereochemical uncertainty risks failed asymmetric syntheses or bioactivity loss. This compound solves that. - **Defined (S)-stereochemistry & ≥98% purity** ensures enantiopure drug intermediate synthesis without racemic impurities. - **N-methyl group enables unique pathways** to tetrasubstituted oxalamides/morpholine-2,3-diones-not accessible with primary β-amino alcohols. - **Boc-protected secondary amine** allows orthogonal deprotection strategies, cleaner reaction profiles, higher yields. - **Immediate supply** with global shipping; bulk custom synthesis available upon request.

Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
CAS No. 264128-48-5
Cat. No. B3256099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-(S)-2-(methylamino)propan-1-ol
CAS264128-48-5
Molecular FormulaC9H19NO3
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC(CO)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C9H19NO3/c1-7(6-11)10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m0/s1
InChIKeyWEPXAYUSJHQWOO-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-(S)-2-(methylamino)propan-1-ol: A Defined Chiral Building Block


N-Boc-(S)-2-(methylamino)propan-1-ol, also known as tert-butyl (S)-(1-hydroxypropan-2-yl)(methyl)carbamate, is a chiral N-methyl amino alcohol featuring a tert-butoxycarbonyl (Boc) protecting group on the secondary amine . Its (S)-stereochemical configuration, paired with the N-methyl substitution, defines its core utility as a protected chiral building block for downstream synthesis . The compound's structural features offer specific advantages in controlled deprotection and reactivity, distinguishing it from non-methylated or racemic analogs [1].

Defined (S)-stereochemistry for asymmetric synthesis and chiral building block workflows.
N-methyl secondary amine directs product profile (oxalamide/morpholine-dione) distinct from primary analogs.
Boc protection on secondary amine enables orthogonal deprotection in multi-step sequences.

Substitution Risks for N-Boc-(S)-2-(methylamino)propan-1-ol


Substituting N-Boc-(S)-2-(methylamino)propan-1-ol with its racemic mixture (CAS 147252-84-4) or non-methylated analogs risks introducing stereochemical impurities and altering downstream reaction outcomes. The (S)-configuration is crucial for applications requiring enantiopure intermediates, as the (R)-enantiomer can lead to different biological activities or failed asymmetric syntheses . Furthermore, the N-methyl group fundamentally alters the compound's reactivity compared to primary β-amino alcohols. Literature demonstrates that N-methyl β-amino alcohols follow a different reaction pathway with dialkyl oxalates, leading to tetrasubstituted oxalamides or cyclic morpholine-2,3-diones, while primary β-amino alcohols form linear disubstituted oxalamides [1]. This divergence, driven by thermodynamic stability differences, confirms that these compounds are not interchangeable and that the specific N-methyl and stereochemical features of the target compound are essential for predictable synthetic outcomes [1].

  • Racemic analog (CAS 147252-84-4) lacks stereochemical definition; may compromise enantiopure intermediate requirements.
  • Non-methylated (primary) β-amino alcohols yield linear oxalamides, not the tetrasubstituted or cyclic products from N-methyl substrates.
  • Acid (N-Boc-N-methyl-L-alanine) or 1,3-amino alcohol analogs introduce different functional handles or spatial arrangement, altering synthetic utility.

N-Boc-(S)-2-(methylamino)propan-1-ol vs. Key Analogs


Stereochemical Purity vs. Racemic Analog

N-Boc-(S)-2-(methylamino)propan-1-ol is consistently supplied with a defined stereochemical purity of ≥98% . In contrast, the racemic analog N-Boc-DL-2-amino-1-propanol (CAS 147252-84-4) is often provided at lower purity grades, with minimum specifications ranging from 95% to 97% across multiple vendors . The absence of a defined stereocenter in the racemic mixture introduces variability in downstream reactions that require enantiopure intermediates.

Stereochemical Purity vs. Racemic
Lot attribute
Target (S)-enantiomer≥98% HPLC, defined stereochemistry
Racemic analog (CAS 147252-84-4)95–97% vendor, undefined stereochemistry
Higher purity and defined (S)-configuration support reproducible asymmetric synthetic routes.
Vendor specification review recommended; confirm lot analysis.
Chiral Synthesis Enantiomeric Purity Quality Control

N-Methyl vs. Primary β-Amino Alcohol Reactivity

A study on the reactivity of β-amino alcohols with dialkyl oxalates revealed that N-methyl β-amino alcohols (like N-Boc-(S)-2-(methylamino)propan-1-ol) yield tetrasubstituted oxalamides or a mixture including cyclic morpholine-2,3-diones, whereas primary β-amino alcohols yield exclusively linear disubstituted oxalamides [1]. This divergence is attributed to the greater stability of linear disubstituted oxalamides relative to tetrasubstituted oxalamides, making the reaction outcomes thermodynamically controlled and non-interchangeable [1].

N-Methyl Reactivity Pathway
Reported
N-methyl β-amino alcohol + dialkyl oxalate → tetrasubstituted oxalamides / morpholine-2,3-diones
Primary β-amino alcohol + dialkyl oxalate → linear disubstituted oxalamides exclusively
N-methyl group controls divergent reaction product class; primary analog not interchangeable.
Class-level inference based on thermodynamic control [1]; confirm with specific substrate.
Reaction Mechanism Chemoselectivity Synthetic Planning

Functional Group: Alcohol vs. Acid

N-Boc-(S)-2-(methylamino)propan-1-ol contains a primary alcohol group (C9H19NO3, MW 189.25), while the structurally similar N-Boc-N-methyl-L-alanine (CAS 16948-16-6) contains a carboxylic acid group (C9H17NO4, MW 203.24) . This functional group difference dictates their distinct roles in synthesis: the alcohol can undergo oxidation, esterification, or serve as a nucleophile, whereas the acid is primarily used for amide bond formation in peptide synthesis .

Functional Group Identity
Class-level
Target compound
Primary alcohol; C9H19NO3; MW 189.25
N-Boc-N-methyl-L-alanine
Carboxylic acid; C9H17NO4; MW 203.24
Alcohol versus acid determines synthetic role; acid analog cannot serve as a direct alcohol replacement.
Structure-activity context review required for synthetic planning.
Building Block Selection Functional Group Compatibility Peptide Synthesis

Amino Alcohol Spacing: 1,2- vs. 1,3-

N-Boc-(S)-2-(methylamino)propan-1-ol is a 1,2-amino alcohol with the amine and hydroxyl groups on adjacent carbons. In contrast, N-Boc-2-amino-2-methyl-1-propanol (CAS 102520-97-8) is a 1,3-amino alcohol with a quaternary carbon center. This difference in chain length and substitution pattern affects the compound's conformational flexibility and steric environment, which can influence its binding or reactivity in subsequent steps . While both are N-Boc-protected amino alcohols, their spatial arrangement of functional groups is distinct.

Amino Alcohol Scaffold
Class-level
Target 1,2-amino alcoholSecondary carbon adjacent to hydroxyl
1,3-amino alcohol analogQuaternary carbon center, different spacing
1,2- vs. 1,3-spacing and substitution pattern constrain conformational fit and reactivity.
Confirm compatibility with target scaffold and steric requirements.
Scaffold Design Conformational Analysis Medicinal Chemistry

N-Boc-(S)-2-(methylamino)propan-1-ol Applications


Asymmetric Synthesis of Enantiopure Drugs & Ligands

The defined (S)-stereochemistry and ≥98% purity of N-Boc-(S)-2-(methylamino)propan-1-ol make it a reliable chiral building block for the synthesis of enantiopure drug candidates or chiral ligands. Its use minimizes the risk of introducing stereochemical impurities that could compromise the biological activity or selectivity of the final product. This is critical in medicinal chemistry programs where stereochemical integrity is paramount.

Tetrasubstituted Oxalamide Synthesis (N-Methyl-Specific)

Researchers aiming to synthesize tetrasubstituted oxalamides or morpholine-2,3-dione derivatives should specifically select N-methyl β-amino alcohols like N-Boc-(S)-2-(methylamino)propan-1-ol, as primary β-amino alcohols yield different products under the same conditions [1]. This compound's N-methyl group enables a unique reaction pathway, providing access to a distinct chemical space that is not accessible with non-methylated analogs.

Controlled Boc Deprotection Strategies

The presence of the acid-labile Boc protecting group on a secondary amine allows for orthogonal deprotection strategies . In multi-step syntheses, this enables the selective unmasking of the amine functionality without affecting other sensitive groups. The compound's high purity reduces the likelihood of side reactions during deprotection, leading to cleaner reaction profiles and higher yields of the desired intermediate.

Chiral Catalyst Design with N-Methyl Amino Alcohols

The unique combination of a chiral 1,2-amino alcohol scaffold and an N-methyl group makes this compound a valuable precursor for designing novel chiral catalysts or auxiliaries. The N-methyl group can influence the catalyst's steric and electronic properties, potentially leading to improved enantioselectivity in asymmetric transformations. The defined stereochemistry ensures that the resulting catalyst is a single, well-defined species.

Application
Selection Property
Validation Focus
Enantioselective synthesis of chiral intermediates
Defined (S)-stereochemistry and high purity
Enantiomeric integrity in downstream intermediates
Tetrasubstituted oxalamide/morpholine-2,3-dione library synthesis
N-methyl specific oxalate reactivity profile
Product identity and reaction outcome consistency
Orthogonal amine deprotection in multi-step sequences
Boc protection on secondary amine
Deprotection selectivity and intermediate yield
Chiral catalyst/ligand development with N-methyl amino alcohol scaffold
1,2-amino alcohol with N-methyl substitution
Catalyst enantioselectivity and structural characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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